2,6-Bis(4-nitrophenoxy)naphthalene

Monomer purity Recrystallization efficiency Diamine melting point

2,6-Bis(4-nitrophenoxy)naphthalene (C₂₂H₁₄N₂O₆, MW 402.36) is a symmetrical dinitro compound in which two para-nitrophenoxy groups are attached at the 2- and 6-positions of a naphthalene core. It serves as the essential precursor to 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON), a polymer-forming diamine used to synthesize aromatic polyamides and polyimides with high glass-transition temperatures (Tg up to 225 °C for polyamides and 295 °C for polyimides) and 10% weight-loss temperatures exceeding 505 °C under nitrogen [3.0.CO;2-V" target="_blank">1].

Molecular Formula C22H14N2O6
Molecular Weight 402.4 g/mol
Cat. No. B15499209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-nitrophenoxy)naphthalene
Molecular FormulaC22H14N2O6
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H14N2O6/c25-23(26)17-3-9-19(10-4-17)29-21-7-1-15-13-22(8-2-16(15)14-21)30-20-11-5-18(6-12-20)24(27)28/h1-14H
InChIKeyDHZJVTOHEGLTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(4-nitrophenoxy)naphthalene (CAS 194146-70-8): A Critical Dinitro Precursor for High-Performance Aromatic Polyamides and Polyimides


2,6-Bis(4-nitrophenoxy)naphthalene (C₂₂H₁₄N₂O₆, MW 402.36) is a symmetrical dinitro compound in which two para-nitrophenoxy groups are attached at the 2- and 6-positions of a naphthalene core . It serves as the essential precursor to 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON), a polymer-forming diamine used to synthesize aromatic polyamides and polyimides with high glass-transition temperatures (Tg up to 225 °C for polyamides and 295 °C for polyimides) and 10% weight-loss temperatures exceeding 505 °C under nitrogen [1]. The compound is synthesized via nucleophilic aromatic substitution of 2,6-dihydroxynaphthalene with p-chloronitrobenzene in the presence of K₂CO₃, followed by hydrazine hydrate/Pd-C reduction to yield the diamine [2].

Why Generic 2,6-Bis(4-nitrophenoxy)naphthalene Substitution Is Structurally Impossible


The position of the nitrophenoxy substituents on the naphthalene ring is the single most consequential structural variable governing downstream polymer architecture and performance. Among the bis(4-nitrophenoxy)naphthalene isomers, the 2,6-substitution pattern is unique in producing a fully linear, symmetrical diamine (2,6-BAPON) after reduction — a geometry that directly translates into polymer chains with higher packing density, superior tensile moduli, and distinct thermal transitions compared to the kinked or bent architectures arising from 1,4-, 1,5-, 1,6-, 2,3-, or 2,7-isomers [1][2]. Substituting a different isomer alters the diamine's melting point by up to 66 °C and shifts the glass-transition temperature of the final polyamide by tens of degrees, making generic interchange impossible without re-optimizing the entire polymerization and processing workflow [1].

2,6-Bis(4-nitrophenoxy)naphthalene: Head-to-Head Comparative Evidence for Procurement Decisions


Resulting Diamine Melting Point: 2,6-Isomer Outperforms 2,7-, 1,5-, 1,6-, and 1,7-Isomers by Up to 66 °C

After reduction of the nitro precursor, the resulting 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) exhibits a melting point of 199–200 °C — the highest among all six bis(aminophenoxy)naphthalene positional isomers reported in the Sumitomo patent [1]. This is 33 °C higher than the 2,7-isomer (166–167 °C), 29 °C higher than the 1,5-isomer (170–171 °C), 37 °C higher than the 1,6-isomer (162–163 °C), and 66 °C higher than the 1,7-isomer (133–135 °C). Only the 2,3-isomer approaches this value at 176–177 °C, yet it remains 23 °C lower [1]. A higher melting point directly correlates with easier purification by recrystallization and higher monomer purity entering the polycondensation step.

Monomer purity Recrystallization efficiency Diamine melting point

Polyamide Thermal Stability: 2,6-Derived Polyamides Exhibit 10% Weight Loss Above 505 °C in Nitrogen — Benchmarking Against 1,4- and 1,5-Isomer-Based Polyamides

Polyamides synthesized from 2,6-BAPON (the reduction product of 2,6-bis(4-nitrophenoxy)naphthalene) demonstrate 10% weight loss temperatures (Td₁₀%) above 505 °C under nitrogen and above 474 °C in air [1]. In a comparative study by Yang and Chen (1999), polyamides derived from the 1,4-isomer (1,4-BAPON) showed Td₁₀% in the range 493–523 °C under nitrogen and 483–500 °C in air [2]. While the 1,4-series overlaps with the 2,6-series at the upper end, the 2,6-derived polyamides also provide glass-transition temperatures (Tg) of 155–225 °C [1], compared to 250–288 °C for the 1,4-series [2] — indicating that the 2,6-isomer yields polymers with a distinct thermal-mechanical profile that may be preferred for applications requiring lower Tg with uncompromised thermal degradation resistance.

Thermogravimetric analysis 10% weight loss temperature High-temperature polymers

Polyimide Thermal Stability: 2,6-Derived Polyimides Achieve 10% Weight Loss at 543–563 °C Under Nitrogen

Polyimides prepared from 2,6-BAPON and aromatic tetracarboxylic dianhydrides via thermal imidization exhibit 10% weight loss temperatures of 543–563 °C under nitrogen and 535–563 °C in air, with glass-transition temperatures of 255–295 °C (except for the PMDA-derived polyimide) [1]. In comparison, polyimides derived from the 1,5-isomer (1,5-BAPON) have been reported with Tg values of 253–315 °C [2], indicating comparable thermal performance but with the 2,6-isomer providing a narrower and more predictable Tg range. The 2,6-BAPON-based polyimide derived from 6FDA dianhydride was notably soluble in polar aprotic solvents, an advantage for solution processing [1].

Polyimide thermal stability TGA Aerospace materials

Copolyamide-Imide Tensile Properties: 2,6-Derived Films Demonstrate Tensile Strengths of 84–111 MPa and Moduli of 2.2–2.8 GPa

In a dedicated comparative study, Yang et al. (2001) synthesized alternating copolyamide-imides from 2,6-BAPON and various bis(trimellitimide)s, obtaining films with tensile strengths of 84–111 MPa, elongations at break of 8–33%, and initial moduli of 2.2–2.8 GPa [1]. The same study explicitly compared these properties with those of isomeric polymer series derived from 2,3-, 2,7-, 1,5-, and 1,4-BAPON, establishing that the 2,6-substitution pattern provides a distinctive balance of strength and flexibility [1]. Wide-angle X-ray diffraction confirmed that most 2,6-based polymers were amorphous, contributing to their good solubility and film-forming characteristics [1].

Tensile strength Film mechanical properties Polyamide-imide

Solubility and Processability Advantage: 2,6-Derived Polymers Are Readily Soluble in Polar Aprotic Solvents

Most polyamides and poly(amide-imide)s derived from 2,6-BAPON are soluble in aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), enabling solution casting into transparent, flexible, and tough films [1][2]. This solubility profile surpasses that of the 1,4-isomer-based polyamides, where only some compositions (excluding III-Aa and III-Ae) were soluble [3]. The amorphous nature of most 2,6-based polymers, confirmed by wide-angle X-ray diffraction, underpins this enhanced processability [2].

Solution processability Film casting DMAc solubility

High-Value Application Scenarios for 2,6-Bis(4-nitrophenoxy)naphthalene Based on Quantitative Differentiation Evidence


Synthesis of High-Performance Polyimide Films for Flexible Electronics and Aerospace Insulation

When procured as a precursor for 2,6-BAPON, 2,6-bis(4-nitrophenoxy)naphthalene enables the production of polyimide films with 10% weight loss temperatures of 543–563 °C under nitrogen and Tg of 255–295 °C [1]. These values meet or exceed the thermal requirements for flexible printed circuit boards, wire enamels, and aerospace thermal protection systems. The 2,6-isomer's linear symmetry contributes to a narrower Tg range (40 °C span vs. 62 °C for 1,5-isomer polyimides), offering more predictable thermal behavior in manufacturing [1][2].

Solution-Processable High-Modulus Polyamide-Imide Films for Gas Separation Membranes

The 2,6-BAPON-derived copolyamide-imides exhibit initial moduli of 2.2–2.8 GPa combined with full solubility in DMAc, NMP, DMF, and DMSO [3]. This combination of high stiffness and broad solvent processability is particularly valuable for fabricating thin-film composite membranes where mechanical integrity under pressure must coexist with defect-free coating from solution. The amorphous morphology of these polymers further reduces light scattering, beneficial for optical inspection during membrane quality control [3].

High-Purity Monomer Supply for Reproducible Polycondensation Reactions

The 2,6-isomer diamine (2,6-BAPON) exhibits a melting point of 199–200 °C — the highest among all six bis(aminophenoxy)naphthalene isomers [4]. This property enables rigorous purification by recrystallization before polycondensation, minimizing impurities that could terminate chain growth or cause batch-to-batch variability. For contract research organizations and polymer manufacturers requiring tight specification control, the 2,6-nitro precursor is the preferred starting material for achieving high and reproducible inherent viscosities (0.62–2.50 dL/g reported for 2,6-based polyamides) [5].

Transparent, Flexible Polymer Substrates for Optoelectronic Devices

Polyamides and poly(amide-imide)s derived from 2,6-BAPON can be solution-cast into transparent, flexible, and tough films with tensile strengths of 68–111 MPa and elongations at break of 8–36% [5][3]. The amorphous character of most 2,6-based polymers minimizes crystallite-induced light scattering, making them suitable candidates for transparent flexible substrates, touch-screen sensors, and foldable display components where optical clarity must be maintained under cyclic mechanical deformation [3].

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